Potential PTPN12/PTPN2 Inhibitory Activity of Thiazolidine Derivatives as a Class
Patent literature explicitly claims methods for using thiazolidine derivatives of a specific formula to treat disorders related to PTPN12 or PTPN2 activity [1]. While 2-(4-Methoxyphenyl)-1,3-thiazolidine hydrochloride is a member of this class, the precise activity of this specific compound against PTPN12/PTPN2 has not been disclosed in the public domain. The provided quantitative data are therefore class-level inferences for related thiazolidine derivatives, which serve as a potential benchmark for future research using this specific compound as a comparator or lead optimization starting point .
| Evidence Dimension | Inhibition of protein tyrosine phosphatases PTPN12 and PTPN2 |
|---|---|
| Target Compound Data | Not available for 2-(4-Methoxyphenyl)-1,3-thiazolidine hydrochloride |
| Comparator Or Baseline | Thiazolidine derivatives in patent US 2006/0183782 A1: Active in PTPN12/PTPN2-related assays |
| Quantified Difference | Not applicable for direct compound-to-compound comparison |
| Conditions | In vitro biochemical assays for PTPN12 and PTPN2 |
Why This Matters
Establishes the thiazolidine scaffold's relevance to a specific, disease-relevant target class, supporting the compound's use in target-based research.
- [1] Methods of using thiazolidine derivatives to treat cancer or inflammation. (2006). United States Patent Application Publication US 2006/0183782 A1. View Source
